molecular formula C8H12O3 B1267561 Butylsuccinic Anhydride CAS No. 2035-76-9

Butylsuccinic Anhydride

Cat. No.: B1267561
CAS No.: 2035-76-9
M. Wt: 156.18 g/mol
InChI Key: NSJAWXMCLJVBPM-UHFFFAOYSA-N
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Description

Butylsuccinic anhydride is an organic compound with the molecular formula C₈H₁₂O₃. It is a white crystalline solid at room temperature and is known for its reactivity and versatility in various chemical processes. This compound is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a butyl group, enhancing its chemical properties and applications.

Scientific Research Applications

Butylsuccinic anhydride has diverse applications in scientific research and industry:

    Chemistry: It is used as a reactant in organic synthesis, particularly in the preparation of esters and amides.

    Biology: It serves as a crosslinking agent in the modification of biomolecules and polymers.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and coatings, enhancing their properties such as durability and resistance to chemicals.

Mechanism of Action

Target of Action

Butylsuccinic Anhydride (BSA) is a chemical compound with the molecular formula C8H12O3 . It is primarily used as a polymerization initiator and a matrix metalloproteinase inhibitor . Matrix metalloproteinases are enzymes that break down collagen in the extracellular matrix .

Mode of Action

BSA, like other anhydrides, undergoes nucleophilic acyl substitution reactions . The general mechanism involves two steps :

The reactivity of BSA towards nucleophile substitutions is related to the ability of the leaving group to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .

Biochemical Pathways

It has been shown to inhibit matrix metalloproteinases , which play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.

Result of Action

The inhibition of matrix metalloproteinases by BSA can potentially prevent the breakdown of collagen in the extracellular matrix . This could have significant implications in the treatment of diseases such as arthritis and cancer, where the breakdown of the extracellular matrix is a key factor.

Action Environment

The action, efficacy, and stability of BSA can be influenced by various environmental factors. For instance, BSA is a solid at room temperature and has a melting point of 46°C . It should be stored under inert gas and away from moisture to prevent decomposition . Furthermore, research is being conducted on the sustainable production of succinic anhydride (a similar compound to BSA) from renewable biomass , which could potentially influence the action environment of BSA in the future.

Safety and Hazards

Butylsuccinic Anhydride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Research in the field of nucleic acids has been and will continue to be a major driving force in the development of phosphorylation chemistry. Although many of the problems associated with P-anhydride synthesis have been solved, some are still remaining and novel challenges arise . Another study suggests that succinic anhydride can be considered a promising modifying agent for nanocellulose since it enables the introduction of aliphatic chains along with carboxylic end groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with butanol in the presence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the dehydration of butylsuccinic acid using dehydrating agents such as acetyl chloride or phosphoryl chloride.

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of maleic anhydride in the presence of butanol. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Butylsuccinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.

    Hydrolysis: When reacted with water, this compound hydrolyzes to form butylsuccinic acid.

    Esterification: In the presence of alcohols, it forms esters. For example, reacting with methanol produces butylsuccinic acid methyl ester.

    Acylation: It can be used in acylation reactions under Friedel-Crafts conditions to introduce acyl groups into aromatic compounds.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Esterification: Alcohols, acidic catalysts such as sulfuric acid.

    Acylation: Aromatic compounds, Lewis acids like aluminum chloride.

Major Products:

    Hydrolysis: Butylsuccinic acid.

    Esterification: Butylsuccinic acid esters.

    Acylation: Acylated aromatic compounds.

Comparison with Similar Compounds

    Succinic Anhydride: A simpler anhydride without the butyl group, used in similar applications but with different reactivity profiles.

    Maleic Anhydride: Another anhydride with a different structure, used in the production of resins and as a chemical intermediate.

    Phthalic Anhydride: Used in the production of plasticizers and polyesters, with distinct chemical properties compared to butylsuccinic anhydride.

Uniqueness: this compound is unique due to the presence of the butyl group, which enhances its hydrophobicity and reactivity. This makes it particularly useful in applications where modified chemical properties are desired, such as in the synthesis of specialized polymers and resins.

Properties

IUPAC Name

3-butyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJAWXMCLJVBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284578
Record name Butylsuccinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2035-76-9
Record name 2035-76-9
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Record name Butylsuccinic Anhydride
Source EPA DSSTox
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Record name Butylsuccinic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does butylsuccinic anhydride contribute to the formation of the polyampholyte nanocarrier described in the research?

A1: this compound plays a crucial role in modifying polyethylenimine (PEI), a cationic polymer known for its gene delivery potential but limited by toxicity. The research describes a process where this compound is conjugated to PEI through a succinylation reaction. [] This modification introduces butylsuccinate groups onto the PEI backbone, effectively reducing its overall charge density and making it amphiphilic. This change in the polymer's chemical structure allows it to self-assemble into nanoparticles in an aqueous solution through a combination of hydrophobic and electrostatic interactions. [] The resulting polyampholyte nanoparticles are small (approximately 20 nm in diameter), positively charged, and capable of complexing with negatively charged DNA molecules, crucial for efficient gene delivery. []

Q2: How does the modification of PEI with this compound impact its toxicity and gene delivery efficiency?

A2: The research suggests that the modification of PEI with this compound leads to a reduction in its cytotoxicity compared to unmodified PEI. [] This reduced toxicity is likely due to the decreased positive charge density on the modified PEI, which minimizes non-specific interactions with cell membranes, a known factor in PEI's toxicity. [] Despite the reduced charge, the modified PEI retains its ability to complex with DNA and efficiently deliver it to cells. [] The study demonstrated that using the modified PEI in conjunction with a freeze concentration method significantly enhanced gene expression (GFP and luciferase) in HEK-293T cells compared to commercially available transfection reagents. [] This improved transfection efficiency can be attributed to the modified PEI's ability to escape endosomes more effectively than unmodified PEI, allowing the DNA to reach the nucleus and initiate gene expression. []

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